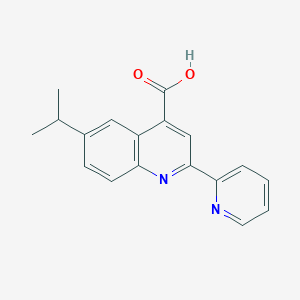

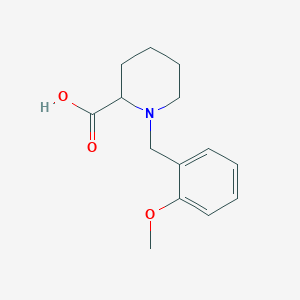

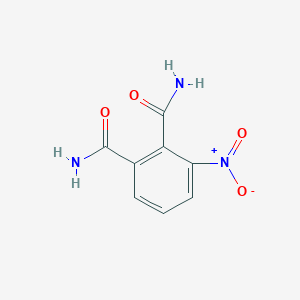

![molecular formula C11H12O2 B1308347 3-[(3,4-Ethylenedioxy)phenyl]-1-propene CAS No. 58169-24-7](/img/structure/B1308347.png)

3-[(3,4-Ethylenedioxy)phenyl]-1-propene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of trisubstituted ethylenes and related compounds involves catalyzed condensation reactions, as seen in the preparation of alkoxy ring-substituted isopropyl 2-cyano-3-phenyl-2-propenoates through piperidine catalyzed Knoevenagel condensation . Similarly, the synthesis of 2[2'-propen-1'-one-3-(4-hydroxy, 3'-azophenyl) phenyl] pyrroles and related compounds is achieved through a facile synthesis process, supported by spectral data . These methods could potentially be adapted for the synthesis of 3-[(3,4-Ethylenedioxy)phenyl]-1-propene.

Molecular Structure Analysis

Crystal structure analyses of related compounds, such as the mesogenic monomer 3-[4-(4'-ethylbiphenyl)]-1-propene, reveal noncentrosymmetric monoclinic systems and smectic-like layer structures in the crystalline state . The molecular structure of (2E)-3-(3-ethoxy-4-hydroxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one shows specific dihedral angles between benzene rings and the prop-2-en-1-one group, indicating a slightly twisted conformation . These structural insights can be informative when considering the molecular geometry of 3-[(3,4-Ethylenedioxy)phenyl]-1-propene.

Chemical Reactions Analysis

The reaction dynamics of the 1-propynyl radical with ethylene leading to the formation of 1-penten-3-yne involve barrierless addition and subsequent hydrogen atom release, as well as potential pathways to key precursors to polycyclic aromatic hydrocarbons (PAHs) . This information can be useful in understanding the reactivity of the vinyl group in 3-[(3,4-Ethylenedioxy)phenyl]-1-propene.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using various spectroscopic techniques and computational analyses. For instance, quantum computational analysis and molecular docking of 3-(2-Hydroxyphenyl)-1-Phenyl Propanone provide insights into molecular geometry, bond lengths, bond angles, and electronic properties . The crystal structure of ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl)vinyl]phenoxy}acetate reveals intermolecular hydrogen bonds and C-H···π interactions, contributing to the assembly of molecules into a two-dimensional layer structure . These analyses are crucial for understanding the behavior of 3-[(3,4-Ethylenedioxy)phenyl]-1-propene under different conditions.

科学的研究の応用

Renewable Building Block for Material Science

Phloretic acid, structurally similar to 3-[(3,4-Ethylenedioxy)phenyl]-1-propene, is highlighted for its potential in enhancing the reactivity of molecules towards benzoxazine ring formation. It's recognized as a sustainable alternative to phenol, providing specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules. This approach paves the way for multiple applications due to the abundance of –OH bearing compounds in material science (Trejo-Machin et al., 2017).

Photovoltaic Applications

In the realm of solar energy, a compound structurally akin to 3-[(3,4-Ethylenedioxy)phenyl]-1-propene is used to synthesize novel π-conjugated polymers for bulk heterojunction polymer solar cell applications. This underscores the potential of such structures in improving power conversion efficiency and other critical parameters in photovoltaic devices (Chakravarthi et al., 2014).

Advances in Organic Synthesis

The compound's relevance is also evident in organic synthesis, where its structural analogues are utilized in regio- and stereoselective syntheses. For instance, its use in the gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols highlights its versatility and efficiency in forming complex organic structures (Zhang & Widenhoefer, 2008).

将来の方向性

The future directions of research involving “3-[(3,4-Ethylenedioxy)phenyl]-1-propene” and similar compounds could include their use in the development of medical biosensors and in the construction of durable biosensors modified with nanoAu particles . These applications leverage the high stability, high conductivity, and high transparency of poly (3,4-ethylenedioxythiophene) (PEDOT) and its derivatives .

特性

IUPAC Name |

6-prop-2-enyl-2,3-dihydro-1,4-benzodioxine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-3-9-4-5-10-11(8-9)13-7-6-12-10/h2,4-5,8H,1,3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWOTQUTMIYGBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC2=C(C=C1)OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398868 |

Source

|

| Record name | 3-[(3,4-Ethylenedioxy)phenyl]-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3,4-Ethylenedioxy)phenyl]-1-propene | |

CAS RN |

58169-24-7 |

Source

|

| Record name | 3-[(3,4-Ethylenedioxy)phenyl]-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

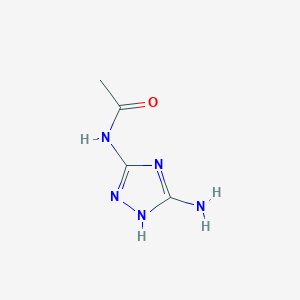

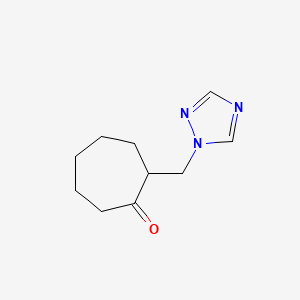

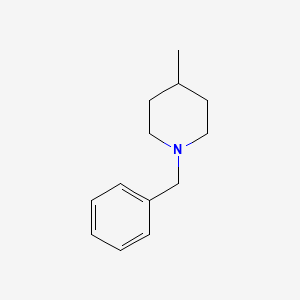

![7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1308285.png)

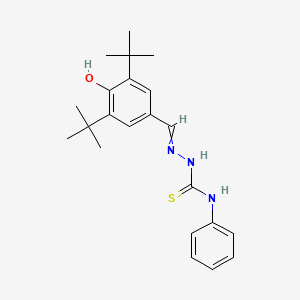

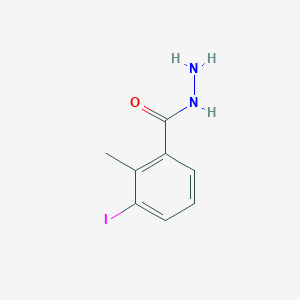

![4-[3-(4-Fluorophenyl)acryloyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B1308296.png)